molecular formula C15H14F4N4 B12239290 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B12239290
M. Wt: 326.29 g/mol
InChI Key: SYOKMYMVGWDNJO-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a 4-fluorophenyl group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(4-fluorophenyl)piperazine with 4-chloro-2-(trifluoromethyl)pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine and trifluoromethyl groups.

    Oxidation and Reduction Reactions: The piperazine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, acetonitrile, or ethanol under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the piperazine or pyrimidine rings.

Scientific Research Applications

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H14F4N4

Molecular Weight

326.29 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H14F4N4/c16-11-1-3-12(4-2-11)22-7-9-23(10-8-22)14-20-6-5-13(21-14)15(17,18)19/h1-6H,7-10H2

InChI Key

SYOKMYMVGWDNJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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